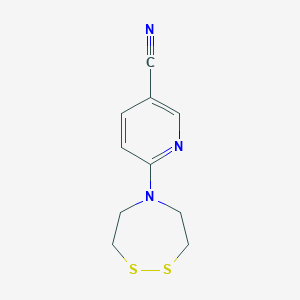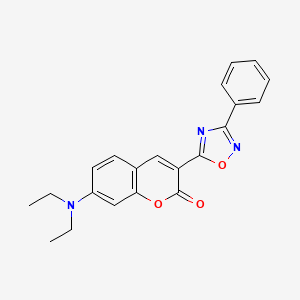
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a multifaceted molecule with notable applications and unique chemical properties. The compound features a chromenone backbone substituted with a diethylamino group and a 3-phenyl-1,2,4-oxadiazole moiety. This structure grants it potential in various scientific fields, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis typically starts with the preparation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl) chromen-2-one. This involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with salicylaldehyde under acidic or basic conditions to form the chromenone backbone.
Substitution Reaction: The chromenone intermediate is then subjected to an electrophilic substitution reaction with diethylamine to introduce the diethylamino group at the 7-position. This step generally employs a catalyst like palladium or copper and occurs under moderate temperatures (50-80°C) in a polar aprotic solvent such as DMF (dimethylformamide).
Industrial Production Methods: Large-scale industrial production requires optimization of reaction conditions to enhance yield and purity. This includes:
Reagent Purity: Ensuring high purity of diethylamine and 3-phenyl-1,2,4-oxadiazol-5-amine.
Reaction Environment: Utilizing continuous flow reactors to maintain optimal temperatures and reaction times.
Catalyst Recovery: Implementing efficient recovery and reuse of catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to introduce hydroxyl groups or other functional groups, typically using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions may employ agents such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.
Substitution: Various nucleophilic substitution reactions can replace the diethylamino or oxadiazol moieties with other groups, expanding its utility.
Common Reagents and Conditions:
Oxidizing Agents: m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with platinum or palladium catalysts.
Solvents: DMF, dichloromethane, ethanol.
Major Products Formed:
Hydroxylated Derivatives: Introduction of hydroxyl groups enhances solubility and reactivity.
Aminated Products: Amines or other nitrogen-containing groups offer additional binding sites for metal ions or biomolecules.
Scientific Research Applications
The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds significant value across several disciplines:
Chemistry:
Fluorescent Probes: Due to its unique structure, it acts as a fluorophore in detecting metal ions or pH changes in chemical and biological systems.
Biology:
Bioimaging: Its fluorescent properties enable visualization of cellular and subcellular structures in live cell imaging techniques.
Enzyme Inhibition Studies: Potential inhibitor for enzymes involved in disease pathways, aiding drug discovery.
Medicine:
Anticancer Agents: Preliminary studies indicate its ability to disrupt cancer cell proliferation, making it a candidate for chemotherapy drugs.
Antimicrobial Properties: Effective against a range of bacterial and fungal strains, with potential application in treating infections.
Industry:
Dye and Pigment Industry: Utilized in the development of dyes with specific fluorescence for textiles and plastics.
Optoelectronics: Component in the fabrication of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Mechanism of Action
The mechanism by which the compound exerts its effects varies by application:
Fluorescent Probes:
The diethylamino group enhances electron-donating ability, altering fluorescence properties upon interaction with target ions or molecules.
Bioimaging:
Its chromenone backbone allows high-affinity binding to biomolecular structures, emitting fluorescence upon excitation, thereby tagging specific cellular components.
Enzyme Inhibition:
The oxadiazole ring mimics natural enzyme substrates, competitively inhibiting enzymatic activity and disrupting metabolic pathways in pathogens or cancer cells.
Comparison with Similar Compounds
Several compounds share structural similarities but differ in their functional groups and applications:
7-(diethylamino)-3-(2-hydroxybenzyl)-2H-chromen-2-one:
Lacks the oxadiazole ring, used primarily as a pH indicator.
3-(3-phenyl-1,2,4-oxadiazol-5-yl)coumarin:
Lacks the diethylamino group, utilized in the synthesis of more complex heterocyclic compounds.
7-(diethylamino)-4-methylcoumarin:
Similar fluorescence properties, used in laser dyes and as a fluorophore in biochemical assays.
Each compound's unique substitutions confer specific advantages for particular applications, making 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one noteworthy for its diverse range of functionalities and applications.
There you have it—a detailed dive into the fascinating world of this compound! What do you think?
Properties
IUPAC Name |
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-22-19(23-27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGYVUDYCGHHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
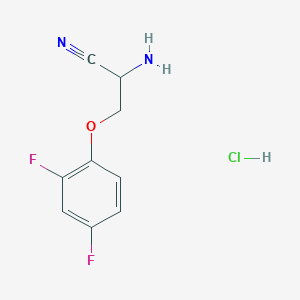
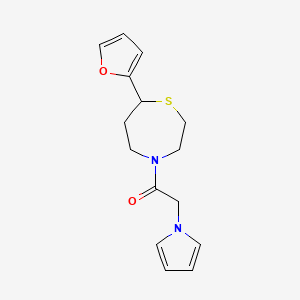
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2960383.png)
![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2960384.png)
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
![N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]butanamide](/img/structure/B2960389.png)
![1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)
![2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2960394.png)
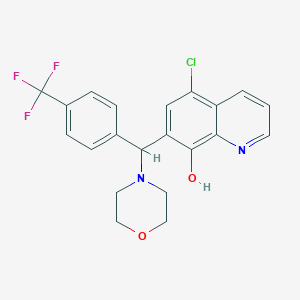
![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2960396.png)
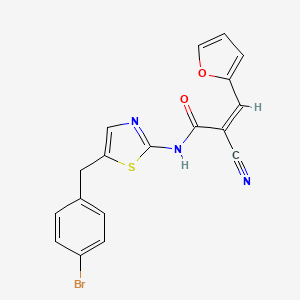

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)
